

# Methyl 3-oxooctadecanoate: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Methyl 3-oxooctadecanoate

Cat. No.: B089248

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## Introduction

**Methyl 3-oxooctadecanoate** is a long-chain beta-keto ester, a class of organic compounds that serve as versatile and crucial intermediates in a wide array of synthetic transformations.<sup>[1]</sup> Their unique structural motif, featuring a ketone at the beta-position relative to an ester group, imparts a rich and varied reactivity profile, making them invaluable building blocks in the synthesis of complex molecules, natural products, and pharmacologically active compounds.<sup>[1]</sup> <sup>[2]</sup> This technical guide provides an in-depth overview of **methyl 3-oxooctadecanoate**, encompassing its synthesis, chemical properties, spectroscopic data, and applications as a synthetic intermediate, with a focus on providing practical information for laboratory use.

## Chemical Properties and Data

**Methyl 3-oxooctadecanoate** is a fatty acid methyl ester with the molecular formula C<sub>19</sub>H<sub>36</sub>O<sub>3</sub> and a molecular weight of 312.49 g/mol.<sup>[3][4]</sup> Its structure consists of an 18-carbon chain with a ketone at the C-3 position and a methyl ester at the C-1 position.

Property	Value	Reference(s)
CAS Number	14531-34-1	[3]
Molecular Formula	C19H36O3	[3][4]
Molecular Weight	312.49 g/mol	[3]
Synonyms	Methyl palmitoyl acetate, 3-Ketostearic acid methyl ester, 3-Oxo-octadecanoic acid methyl ester	[5]

## Synthesis of Methyl 3-oxooctadecanoate

The primary method for synthesizing beta-keto esters like **methyl 3-oxooctadecanoate** is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[6] A detailed experimental protocol for the synthesis of **methyl 3-oxooctadecanoate** is provided below.

## Experimental Protocol: Synthesis of Methyl 3-oxooctadecanoate

This protocol is adapted from a general procedure for the preparation of 3-oxo-fatty acid methyl esters.[3]

Materials:

- Monomethyl monopotassium malonate
- Triethylamine (Et<sub>3</sub>N), dry
- Magnesium chloride (MgCl<sub>2</sub>), anhydrous
- Acetonitrile (MeCN), anhydrous
- n-Hexadecanoyl chloride (Palmitoyl chloride)
- Toluene

- Hydrochloric acid (HCl), 13% aqueous solution
- Water, deionized

Procedure:

- Preparation of the Magnesium Enolate:
  - In a 1 L flask under an argon atmosphere, place 32.80 g (0.21 mol) of monomethyl monopotassium malonate.
  - Add 300 mL of anhydrous acetonitrile and stir the mixture, cooling it to 10-15 °C.
  - To this suspension, add 44.36 mL (0.32 mol) of dry triethylamine, followed by 23.81 g (0.25 mol) of anhydrous magnesium chloride.
  - Continue stirring at 20-25 °C for 2.5 hours.
- Acylation:
  - Cool the resulting slurry to 0 °C.
  - Add the n-hexadecanoyl chloride (0.1 mol) dropwise over 25 minutes.
  - Following the addition of the acid chloride, add 3 mL of triethylamine.
  - Allow the reaction mixture to stir overnight at 20-25 °C.
- Work-up and Purification:
  - Concentrate the mixture in vacuum to remove the acetonitrile.
  - Suspend the residue in 100 mL of toluene and reconcentrate in vacuum.
  - Add another 150 mL of toluene and cool the mixture to 10-15 °C.
  - Cautiously add 150 mL of 13% aqueous HCl, ensuring the temperature remains below 25 °C.

- Separate the aqueous layer.
- Wash the organic layer twice with 40 mL of 13% aqueous HCl and then with 40 mL of water.
- Concentrate the organic layer in vacuum to yield the crude product.
- Purify the crude **methyl 3-oxooctadecanoate** by distillation or recrystallization.
- Confirm the purity of the final product by HPLC/MS.[3]

A 79% yield has been reported for a similar synthesis.[3]

## Spectroscopic Data

Detailed experimental spectra for **methyl 3-oxooctadecanoate** are not widely available in public databases. However, the expected spectral characteristics can be inferred from the known properties of long-chain beta-keto esters.

Technique	Expected Peaks and Features	Reference(s)
$^1\text{H}$ NMR	- Singlet for the methyl ester protons ( $\sim 3.7$ ppm). - Triplet for the terminal methyl group of the fatty acid chain ( $\sim 0.88$ ppm). - Multiplets for the methylene groups of the long alkyl chain ( $\sim 1.2$ - $1.6$ ppm). - A triplet for the methylene group alpha to the ketone ( $\sim 2.5$ ppm). - A singlet for the methylene group between the ketone and the ester ( $\sim 3.4$ ppm).	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
$^{13}\text{C}$ NMR	- Carbonyl of the ester group ( $\sim 167$ ppm). - Carbonyl of the ketone group ( $\sim 202$ ppm). - Methylene carbon between the two carbonyls ( $\sim 49$ ppm). - Methyl carbon of the ester ( $\sim 52$ ppm). - Methylene carbons of the long alkyl chain ( $\sim 22$ - $34$ ppm). - Terminal methyl carbon of the alkyl chain ( $\sim 14$ ppm).	
IR Spectroscopy	- Strong C=O stretching band for the ester ( $\sim 1740\text{ cm}^{-1}$ ). - Strong C=O stretching band for the ketone ( $\sim 1715\text{ cm}^{-1}$ ). - C-O stretching bands for the ester ( $\sim 1150$ - $1300\text{ cm}^{-1}$ ). - C-H stretching bands for the alkyl chain ( $\sim 2850$ - $2960\text{ cm}^{-1}$ ).	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>

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Mass Spectrometry	<p>- The molecular ion peak (<math>M^+</math>) may be weak or absent. - Characteristic fragmentation patterns include <math>\alpha</math>-cleavage around the carbonyl groups and McLafferty rearrangements. - Loss of the methoxy group (<math>-OCH_3</math>, <math>M-31</math>) and the carbomethoxy group (<math>-COOCH_3</math>, <math>M-59</math>). - Cleavage at the C-C bond between the ketone and the adjacent methylene group.</p>	<a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a> <a href="#">[19]</a> <a href="#">[20]</a>
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## Applications in Synthesis

Beta-keto esters are highly valued synthetic intermediates due to their ability to undergo a variety of chemical transformations.[\[2\]](#)[\[6\]](#) The presence of both a ketone and an ester functional group, separated by a methylene group with acidic protons, allows for a range of reactions.

While specific applications for **methyl 3-oxooctadecanoate** are not extensively documented, its utility can be inferred from the broader applications of long-chain beta-keto esters.

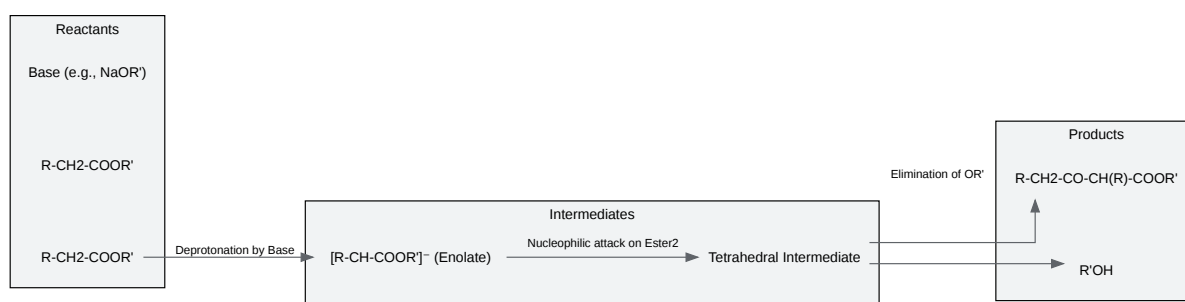
- **Synthesis of Heterocycles:** Beta-keto esters are common precursors for the synthesis of various heterocyclic compounds, such as pyrazolones, which have applications in the pharmaceutical industry.[\[21\]](#)
- **Natural Product Synthesis:** The versatile reactivity of beta-keto esters makes them key building blocks in the total synthesis of complex natural products.[\[2\]](#)
- **Pheromone Synthesis:** Long-chain beta-keto esters can be used as starting materials in the synthesis of insect pheromones, which often contain long alkyl chains and oxygenated functional groups.[\[22\]](#)
- **Fatty Acid Metabolism Research:** While not a direct application in a biological system, the synthesis of specific long-chain keto esters like **methyl 3-oxooctadecanoate** can provide

standards for analytical studies in fatty acid metabolism and the investigation of enzymes like fatty acid synthase (FAS).<sup>[23][24][25][26][27]</sup>

## Visualizations

### Claisen Condensation for Beta-Keto Ester Synthesis

The following diagram illustrates the general mechanism of a Claisen condensation for the synthesis of a beta-keto ester.

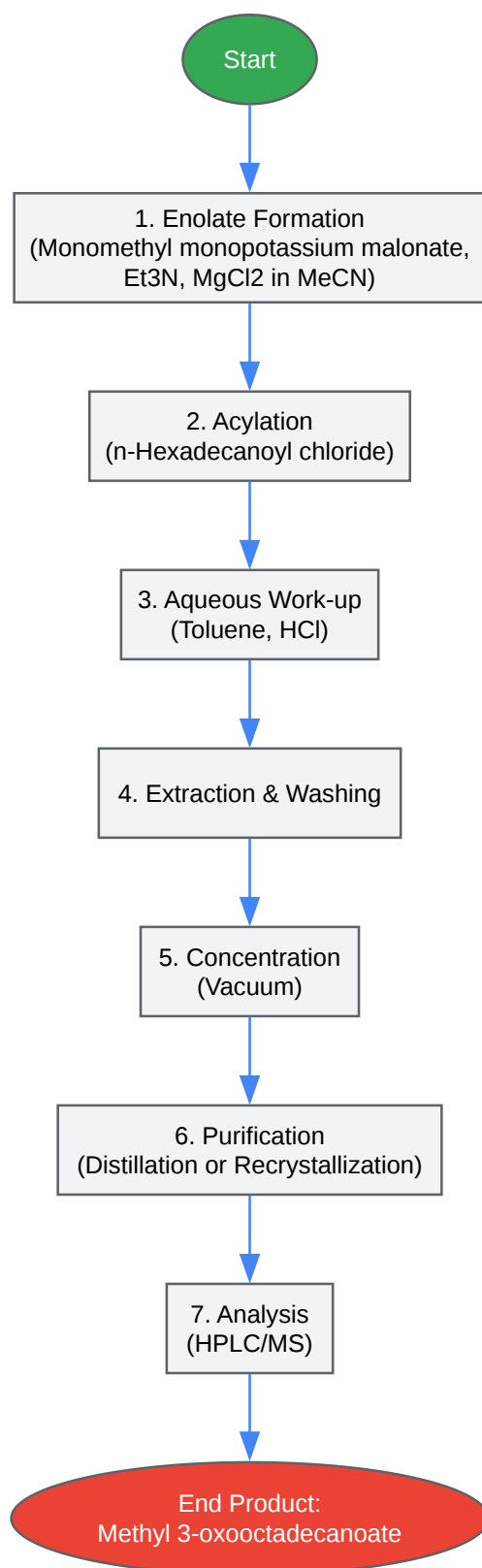


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Caption: General mechanism of the Claisen condensation.

### Experimental Workflow for Synthesis and Purification

The following diagram outlines the key steps in the synthesis and purification of **methyl 3-oxooctadecanoate**.



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Caption: Workflow for the synthesis of **methyl 3-oxooctadecanoate**.



## Conclusion

**Methyl 3-oxooctadecanoate**, as a long-chain beta-keto ester, represents a valuable synthetic intermediate with significant potential in organic synthesis. While specific, direct applications in drug development are not yet widely reported, its utility as a building block for more complex molecules is evident from the established chemistry of beta-keto esters. This guide provides researchers with the necessary foundational knowledge, including a detailed synthetic protocol and expected analytical data, to effectively utilize **methyl 3-oxooctadecanoate** in their research endeavors. Further investigation into the biological activities of this and related long-chain beta-keto esters may reveal novel applications in the future.

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